1,1-Dichloro-7-(4-fluorophenyl)-7a-methyl-1a-(4-methylphenyl)-1,1a,7,7a-tetrahydrocyclopropa[b]chromene
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Overview
Description
1,1-Dichloro-7-(4-fluorophenyl)-7a-methyl-1a-(4-methylphenyl)-1,1a,7,7a-tetrahydrocyclopropa[b]chromene is a complex organic compound characterized by its unique structural features. This compound is part of the cyclopropa[b]chromene family, which is known for its diverse applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-7-(4-fluorophenyl)-7a-methyl-1a-(4-methylphenyl)-1,1a,7,7a-tetrahydrocyclopropa[b]chromene typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for higher yields and purity. The process includes careful control of reaction parameters such as temperature, pressure, and the concentration of reagents to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1,1-Dichloro-7-(4-fluorophenyl)-7a-methyl-1a-(4-methylphenyl)-1,1a,7,7a-tetrahydrocyclopropa[b]chromene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation and other substitution reactions can occur, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
1,1-Dichloro-7-(4-fluorophenyl)-7a-methyl-1a-(4-methylphenyl)-1,1a,7,7a-tetrahydrocyclopropa[b]chromene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1,1-Dichloro-7-(4-fluorophenyl)-7a-methyl-1a-(4-methylphenyl)-1,1a,7,7a-tetrahydrocyclopropa[b]chromene involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 1-(4,5-Dichloro-2-methylphenyl)-3-(3-fluorophenyl)urea
- 1-(4,5-Dichloro-2-methylphenyl)-3-(4-methoxyphenyl)urea
Uniqueness
1,1-Dichloro-7-(4-fluorophenyl)-7a-methyl-1a-(4-methylphenyl)-1,1a,7,7a-tetrahydrocyclopropa[b]chromene stands out due to its unique structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C24H19Cl2FO |
---|---|
Molecular Weight |
413.3 g/mol |
IUPAC Name |
1,1-dichloro-7-(4-fluorophenyl)-7a-methyl-1a-(4-methylphenyl)-7H-cyclopropa[b]chromene |
InChI |
InChI=1S/C24H19Cl2FO/c1-15-7-11-17(12-8-15)23-22(2,24(23,25)26)21(16-9-13-18(27)14-10-16)19-5-3-4-6-20(19)28-23/h3-14,21H,1-2H3 |
InChI Key |
WMVAPGMEZFZUIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C23C(C2(Cl)Cl)(C(C4=CC=CC=C4O3)C5=CC=C(C=C5)F)C |
Origin of Product |
United States |
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